molecular formula C21H16Cl2N2O3 B4342789 N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B4342789
M. Wt: 415.3 g/mol
InChI Key: OXXFZRHMCXOVOS-UHFFFAOYSA-N
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Description

N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs.

Chemical Reactions Analysis

N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Mechanism of Action

The mechanism of action of N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the polymerization of tubulin, thereby arresting cell division and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-14-5-7-18-13(9-14)10-15(25-18)11-24-21(26)20-8-6-16(28-20)12-27-19-4-2-1-3-17(19)23/h1-10,25H,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXFZRHMCXOVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
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N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Reactant of Route 6
N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide

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